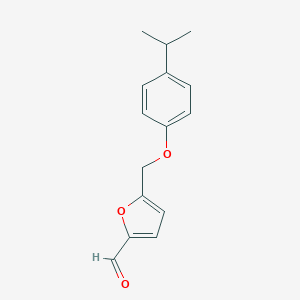

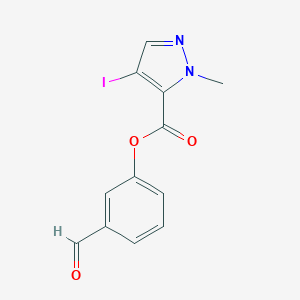

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid” is a chemical compound with the molecular formula C15H16O4 . It’s related to “5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester”, which has the molecular formula C16H18O4 .

Molecular Structure Analysis

The molecular weight of “5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid” is 260.29 , and for the methyl ester variant, it’s 274.31 .Aplicaciones Científicas De Investigación

Antioxidant Properties and Phenolic Content Analysis

Research by Chen et al. (2014) on hydrothermal hydrolysis in plant foods noted the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) during the extraction of phenolics. These compounds were initially misidentified as phenolics due to their similar UV absorption characteristics. The study highlighted the significance of accurately assessing phenolic content and antioxidant activities, emphasizing the need to differentiate between genuine phenolics and furan derivatives formed during processing (Chen et al., 2014).

Biomass-Derived Chemicals

Yu et al. (2018) demonstrated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This innovative approach underscores the utility of furan derivatives in green chemistry, offering a sustainable pathway for generating bioactive compounds (Yu et al., 2018).

Thermodynamic Properties

Dibrivnyi et al. (2015) focused on the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers, providing insights into the optimization processes for their synthesis, purification, and application. This study is pivotal for understanding the physical and chemical behavior of furan derivatives under various conditions, facilitating their practical application in chemical synthesis and industrial processes (Dibrivnyi et al., 2015).

Catalysis and Chemical Transformations

Xia et al. (2018) reviewed the catalytic conversion of 5-hydroxymethylfurfural (HMF), highlighting its potential as a versatile platform for producing a wide variety of valuable chemicals. The functional groups in HMF and related furan derivatives make them suitable for various catalytic processes, including oxidation, reduction, and the Diels–Alder reaction. This versatility underscores the importance of furan derivatives in developing new, sustainable chemical processes and products (Xia et al., 2018).

Propiedades

IUPAC Name |

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHEWGJXKGRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)

![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B454904.png)

![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)

![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)

![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)

![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454910.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)

![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)

![Ethyl 5-(1-phenylethyl)-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B454921.png)